![molecular formula C16H20FN3O4 B3117564 N-[[(5S)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-5-恶唑烷基]甲基]-乙酰胺 CAS No. 224323-50-6](/img/structure/B3117564.png)

N-[[(5S)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-5-恶唑烷基]甲基]-乙酰胺

描述

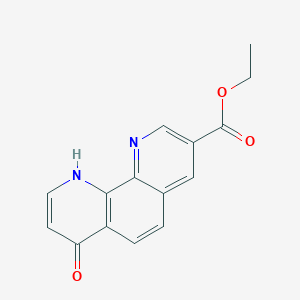

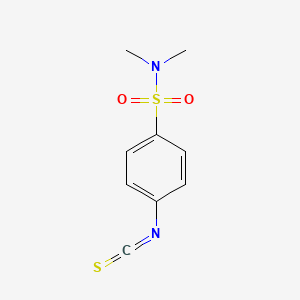

The compound “N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide” is also known as Linezolid . It has the empirical formula C16H20FN3O4 and a molecular weight of 337.35 .

Molecular Structure Analysis

The molecular structure of Linezolid consists of a morpholinyl phenyl oxazolidinyl acetamide group . The InChI string representation of its structure isInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) . Physical and Chemical Properties Analysis

Linezolid is a bioactive small molecule . It has a molecular weight of 337.35 .科学研究应用

抗菌性能

N-[[(5S)-3-[3-氟-4-(4-吗啉基)苯基]-2-氧代-5-恶唑烷基]甲基]-乙酰胺,通常称为利奈唑胺,因其抗菌性能而被广泛研究。研究表明,它对多种细菌临床分离株有效,包括对甲氧西林敏感和耐甲氧西林的金黄色葡萄球菌、粪肠球菌和肺炎链球菌等。利奈唑胺通过抑制细菌蛋白质合成起作用,对葡萄球菌和肠球菌显示出抑菌作用,对链球菌显示出杀菌作用。值得注意的是,它对耐万古霉素和青霉素的菌株有效,使其成为治疗对常见抗结核药耐药的感染的宝贵抗生素 (Zurenko 等人,1996 年)。

药物递送系统

利奈唑胺的应用扩展到药物递送系统。例如,已经开发了负载利奈唑胺的聚(ε-己内酯)(PCL)膜,用于局部应用中的控释。这些膜对金黄色葡萄球菌显示出有效的抗菌活性,并且有望在局部治疗中局部递送抗生素 (Tammaro 等人,2015 年)。

固态表征

已经对利奈唑胺的固态表征进行了广泛的研究,包括其多态性。这项研究对于了解其稳定性、制剂和质量控制至关重要。利奈唑胺的多晶型已经通过 X 射线衍射和固态核磁共振光谱等方法进行了分析,从而深入了解了药物在不同条件下的物理性质和行为 (Maccaroni 等人,2008 年)。

合成和结构研究

利奈唑胺及其中间体的合成是一个重要的研究领域。合成方法的改进导致了更高效和可扩展的工艺。这些研究不仅提供了对利奈唑胺化学性质的见解,还为具有潜在抗菌活性的新型恶唑烷酮衍生物的开发铺平了道路。通过 NMR 和 IR 光谱等方法进行的结构研究有助于更深入地了解利奈唑胺及其相关化合物的分子结构和性质 (Yun 和 Huang Chang-jiang,2005 年)。

作用机制

Target of Action

The primary target of N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, also known as Linezolid, is the bacterial ribosome . It is active against most Gram-positive bacteria that cause disease, including streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

Linezolid inhibits bacterial protein synthesis by binding to a site on 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .

Biochemical Pathways

The inhibition of protein synthesis by Linezolid affects various biochemical pathways. As protein synthesis is crucial for the survival and growth of bacteria, its inhibition leads to the cessation of bacterial growth and eventually, bacterial death .

Result of Action

The result of Linezolid’s action is the effective treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics . Its main uses are for the treatment of skin infections and pneumonia, although it may be used for a variety of other infections .

生化分析

Biochemical Properties

The biochemical properties of N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions .

Cellular Effects

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a significant impact on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It is known that it is directed to specific compartments or organelles .

This article is based on the current understanding and available research on this compound .

属性

IUPAC Name |

N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861435 | |

| Record name | rac-Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224323-50-6 | |

| Record name | rac-Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

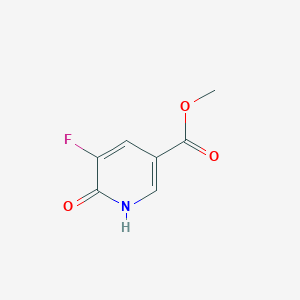

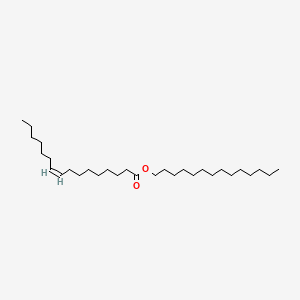

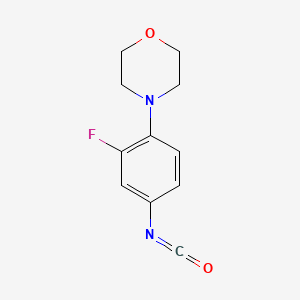

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)

![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)

![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)